molecular formula C11H6BrF3O B8232644 2-Bromo-6-(trifluoromethoxy)naphthalene

2-Bromo-6-(trifluoromethoxy)naphthalene

Cat. No. B8232644
M. Wt: 291.06 g/mol
InChI Key: CBAJXWOCKHWGRC-UHFFFAOYSA-N
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Patent
US07799818B2

Procedure details

2-Bromo-6-(trifluoromethoxy)-1,4-dihydro-1,4-epoxynaphthalene [ref: Schlosser, M., Castgnetti, E., Eur. J. Org. Chem. 2001, 3991-3997] (1.09 g, 3.55 mmol) and NaI (1.6 g, 10.7 mmol) were dissolved in dry CH3CN (40 ml), followed by addition of TMSCl (1.35 ml, 10.7 mmol). The reaction was stirred for 2.5 h, quenched with 5% Na2SO3, and extracted with ether. The ether solution was washed with 5% Na2SO3, brine, and dried over Na2SO4. The crude product was chromatographed (SiO2, hexanes) to give 2-bromo-6-(trifluoromethoxy)naphthalene as white crystals. NMR (500 MHz, CDCl3) δ: 7.36 (dd, J=2.6, 9.0 Hz, 1H); 7.60 (dd, J=2.0, 8.8 Hz, 1H); 7.63 (br s, 1H); 7.69 (d, J=8.8 Hz, 1H); 7.77 (d, J=9.0 Hz, 1H); 8.01 (d, J=2.0 Hz, 1H).
Name
2-Bromo-6-(trifluoromethoxy)-1,4-dihydro-1,4-epoxynaphthalene
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]2O[CH:10]([CH:11]=1)[C:9]1[C:4]2=[CH:5][CH:6]=[C:7]([O:13][C:14]([F:17])([F:16])[F:15])[CH:8]=1.[Na+].[I-].C[Si](Cl)(C)C>CC#N>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][C:14]([F:15])([F:16])[F:17])[CH:8]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-Bromo-6-(trifluoromethoxy)-1,4-dihydro-1,4-epoxynaphthalene
Quantity
1.09 g
Type
reactant
Smiles
BrC=1C2C3=CC=C(C=C3C(C1)O2)OC(F)(F)F
Name
Quantity
1.6 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 5% Na2SO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether solution was washed with 5% Na2SO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (SiO2, hexanes)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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